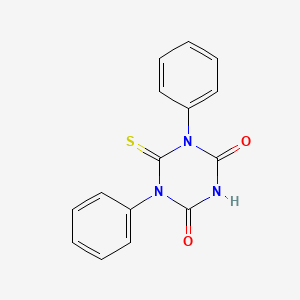
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is a member of the class of 1,3,5-triazinanes This compound is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at alternating positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the formation of the desired triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of protoporphyrinogen oxidase, interfering with the action of this enzyme and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar structural features but lacking the phenyl and sulfanylidene groups.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: A related compound with thioisocyanurate structure, known for its nonlinear optical properties.
Uniqueness
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is unique due to the presence of both phenyl groups and a sulfanylidene moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91234-98-9 |
|---|---|
Molekularformel |
C15H11N3O2S |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C15H11N3O2S/c19-13-16-14(20)18(12-9-5-2-6-10-12)15(21)17(13)11-7-3-1-4-8-11/h1-10H,(H,16,19,20) |
InChI-Schlüssel |
DBILQZLNRGVODE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=O)N(C2=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


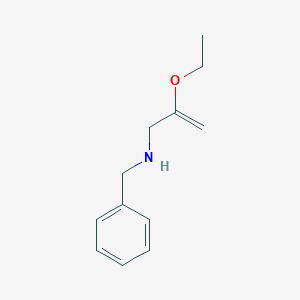
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
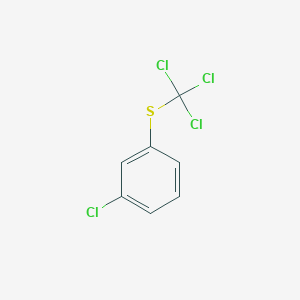
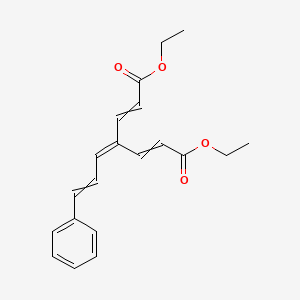
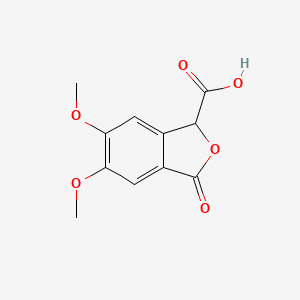

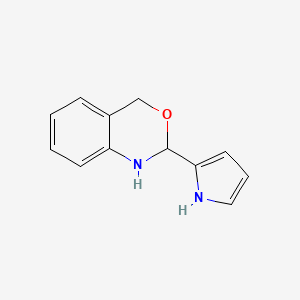
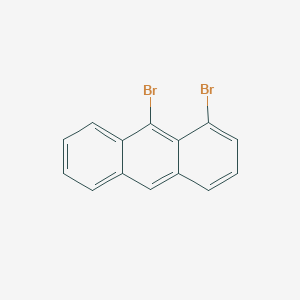
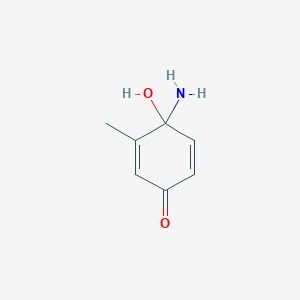
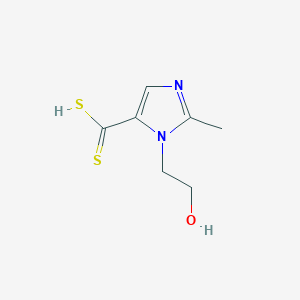
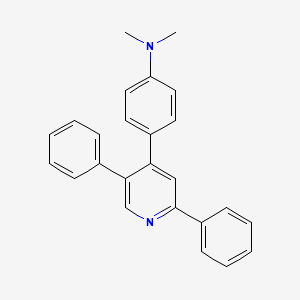

![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
